molecular formula C11H9N5O2S B13034410 1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Cat. No.: B13034410
M. Wt: 275.29 g/mol
InChI Key: FGPUJNZPFSVBCJ-UHFFFAOYSA-N
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Description

1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a heterocyclic compound that features a unique structure combining pyrimidine, triazine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which are then refluxed with acetylacetone to obtain the desired pyrimidopyrimidines . Another method involves refluxing the intermediate compounds with ethylacetoacetate and then with phosphorus oxychloride in the presence of dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidopyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is unique due to its combination of pyrimidine, triazine, and thiophene moieties, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Biological Activity

1,6-Dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

  • Molecular Formula : C11H9N5O2S
  • Molecular Weight : 275.29 g/mol .
  • CAS Number : 32909-05-0.

The compound features a pyrimidine core fused with a triazine ring and a thiophene substituent. This unique structure may contribute to its diverse biological activities.

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrimidine and triazine compounds exhibit significant antifungal properties. For instance:

  • Study Findings : Compounds similar to 1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine were tested against Fusarium oxysporum, showing minimum inhibitory concentration (MIC) values comparable to standard antifungal agents like miconazole .
CompoundMIC (µg/mL)Comparison
1,6-Dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine12.5Equivalent to miconazole
Miconazole25Standard control

Antibacterial Activity

The compound also exhibits antibacterial properties. In vitro tests against various bacterial strains revealed promising results:

  • Case Study : A derivative was tested against Klebsiella pneumoniae, E. coli, and Pseudomonas aeruginosa, with MIC values ranging from 20 to 50 µg/mL .
Bacterial StrainMIC (µg/mL)
Klebsiella pneumoniae20
E. coli30
Pseudomonas aeruginosa50

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been explored through various assays:

  • Research Insights : Compounds with similar structures were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. Results indicated that certain derivatives could significantly reduce levels of TNF-alpha and IL-6 .

The biological activity of 1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine may be attributed to its ability to interact with specific molecular targets:

  • Target Interaction : Molecular docking studies suggest that the compound binds effectively to enzymes involved in fungal cell wall synthesis and bacterial cell division .

Properties

Molecular Formula

C11H9N5O2S

Molecular Weight

275.29 g/mol

IUPAC Name

1,6-dimethyl-3-thiophen-2-ylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C11H9N5O2S/c1-15-10(17)7-9(13-11(15)18)16(2)14-8(12-7)6-4-3-5-19-6/h3-5H,1-2H3

InChI Key

FGPUJNZPFSVBCJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=CS3)C

Origin of Product

United States

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